Tert-butyl 4-(methoxymethylene)piperidine-1-carboxylate
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Overview
Description
1-Piperidinecarboxylic acid, 4-(methoxymethylene)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is also known by its synonym, tert-butyl 4-(methoxymethylene)piperidine-1-carboxylate . This compound is characterized by its predicted boiling point of 301.6±35.0 °C and density of 1.091±0.06 g/cm³ . It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-(methoxymethylene)-, 1,1-dimethylethyl ester involves several steps. One common method starts with the reaction of 1-tert-butoxycarbonyl-4-piperidone with methoxymethylene chloride in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 4-(methoxymethylene)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethylene group is replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-(methoxymethylene)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-(methoxymethylene)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It can act as a precursor or intermediate in biochemical pathways, influencing the synthesis of other compounds. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 4-(methoxymethylene)-, 1,1-dimethylethyl ester can be compared with similar compounds such as:
- 1-Piperidinecarboxylic acid, 4-(hydroxymethylene)-, 1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-(chloromethylene)-, 1,1-dimethylethyl ester These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Properties
CAS No. |
138022-91-0 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 4-(methoxymethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-7-5-10(6-8-13)9-15-4/h9H,5-8H2,1-4H3 |
InChI Key |
NOSPWYJPQYRTDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=COC)CC1 |
Origin of Product |
United States |
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